2-Amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 2-Amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid involves several steps. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized with numerous transformations . Another method involves the structural modification of 1S,2S,5R,6S-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate, a potent mGlu2/3 receptor agonist .
Chemical Reactions Analysis
2-Amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include fluorine, oxygen, and sulfur-containing compounds . For instance, the incorporation of small substituents like fluorine at the C4 position results in highly potent mGlu2/3 agonists . The major products formed from these reactions are typically derivatives with enhanced selectivity and potency for specific receptor subtypes .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a potent and selective agonist for metabotropic glutamate receptors, which are involved in various neurological processes . Research has shown that derivatives of this compound can effectively suppress phencyclidine-evoked locomotor activity in rats without impairing neuromuscular coordination . This makes it a valuable tool for investigating mGlu2/3 receptor function both in vitro and in vivo .
Mechanism of Action
The mechanism of action of 2-Amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid involves its selective activation of metabotropic glutamate receptors, particularly mGlu3 . The compound binds to the amino terminal domain of the receptor, leading to critical binding interactions with residues adjacent to the glutamate binding site . This selective activation results in various downstream effects, including modulation of neurotransmitter release and synaptic plasticity .
Comparison with Similar Compounds
2-Amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid can be compared to other similar compounds, such as 1S,2S,5R,6S-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate (LY354740) and its derivatives . These compounds share a similar bicyclic structure and act as agonists for metabotropic glutamate receptors . this compound is unique in its selective activation of mGlu3 receptors and its ability to be derivatized with various substituents to enhance its potency and selectivity .
Properties
Molecular Formula |
C9H13NO4 |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
2-amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C9H13NO4/c1-3-2-9(10,8(13)14)6-4(3)5(6)7(11)12/h3-6H,2,10H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
BQVZICWQBFTOJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2C1C2C(=O)O)(C(=O)O)N |
Origin of Product |
United States |
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